Thieno[3,2-c][2,6]naphthyridine
Description
Properties
Molecular Formula |
C10H6N2S |
|---|---|
Molecular Weight |
186.24 g/mol |
IUPAC Name |
thieno[3,2-c][2,6]naphthyridine |
InChI |
InChI=1S/C10H6N2S/c1-3-11-6-8-7(1)5-12-9-2-4-13-10(8)9/h1-6H |
InChI Key |
NKBQKUDYRMOAKU-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C3C(=NC=C21)C=CS3 |
Canonical SMILES |
C1=CN=CC2=C3C(=NC=C21)C=CS3 |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters:
| Starting Material | Aldehyde | Acid Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| 3-Amino-4-(thien-2-yl)pyridinone | Benzaldehyde | H₃PO₄ (80%) | 130°C | 65–72 |
| 3-Amino-4-(thien-2-yl)pyridinone | 4-Chlorobenzaldehyde | H₃PO₄ (80%) | 130°C | 58–63 |
This method’s efficiency stems from avoiding isolation of intermediates, though yields are modest due to competing side reactions.
Intramolecular Cyclization via Smiles Rearrangement
A Smiles rearrangement strategy enables annulation of the thiophene moiety onto a preformednaphthyridine core. For example, 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile undergoes nucleophilic substitution with cyclic amines (e.g., pyrrolidine) to form 1-amino-3-chloro derivatives. Treatment with 2-mercaptoethanol in DMF at 85–100°C introduces a thioether sidechain, which cyclizes under basic conditions to form the thieno ring.
Mechanistic Highlights:
-
Nucleophilic Displacement : Amines displace chloride at position 1, forming secondary amines.
-
Thioether Formation : 2-Mercaptoethanol substitutes chloride at position 3.
-
Cyclization : Base-induced intramolecular attack of the thiolate onto the α-carbon of the naphthyridine completes the thieno fusion.
This method achieves yields of 70–85% for intermediates but requires multi-step purification.
Friedländer Annulation with o-Aminoaldehydes
The Friedländer reaction provides access to thieno[3,2-c]naphthyridines via condensation of o-aminoaldehydes with active methylene compounds. For instance, reacting 3-amino-4-(thien-2-yl)pyridine-2-carbaldehyde with malononitrile in ethanol under reflux conditions induces cyclodehydration, forming the naphthyridine core. The amino group participates in intramolecular cyclization, annulating the thiophene ring.
Optimization Insights:
-
Solvent : Ethanol or acetic acid enhances cyclization rates.
-
Catalyst : Piperidine or ammonium acetate accelerates imine formation.
-
Yield : 55–68% for unsubstituted derivatives, dropping to 40–50% for electron-withdrawing substituents.
Multi-Step Synthesis with Oxidative Aromatization
Dihydro precursors of thieno[3,2-c]naphthyridine are often synthesized first, followed by oxidative dehydrogenation. For example, 5,7-dihydrothieno[3,2-c]naphthyridin-4(3H)-one, prepared via Pictet–Spengler cyclization, undergoes aromatization in air or with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the fully conjugated system.
Oxidation Conditions Comparison:
DDQ offers superior efficiency but increases cost and purification complexity.
Functional Group Interconversion Strategies
Late-stage modifications of prefunctionalized naphthyridines provide alternative routes. For instance, nitration of a thieno[3,2-c]pyridine derivative followed by reduction and cyclization with diethyl malonate constructs thenaphthyridine ring.
Representative Pathway:
-
Nitration : Introduce nitro groups at position 6 of the pyridine ring.
-
Reduction : Convert nitro to amine using Fe/HCl or catalytic hydrogenation.
-
Cyclization : React with diketones or esters to form the naphthyridine core.
This approach allows modular substitution but involves hazardous nitration conditions.
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Thieno[3,2-c][2,6]naphthyridine derivatives?
- Methodological Answer :
- Smiles Rearrangement : Thieno[2,3-h][1,6]naphthyridine can be synthesized via a Smiles-type rearrangement of 2-(3-cyanopropylthio)pyridine-3-carbonitrile, followed by cyclization under basic conditions (e.g., NaOH/EtOH). Structural confirmation via X-ray crystallography is critical .
- Rhodium-Catalyzed Cycloaddition : A [2+2+2] cycloaddition of cyano-yne-allene scaffolds using Rh(I) catalysts enables direct access to unsaturated intermediates, which can be dehydrogenated to 2,6-naphthyridines .
- Microwave-Assisted Synthesis : Microwave irradiation accelerates reactions like the formation of thieno[2,3-c][2,7]naphthyridines, reducing reaction times and improving yields .
- Thiopyrane Precursors : Morpholino-thieno derivatives are synthesized via thiopyrano[3,4-c]pyridine intermediates, using morpholine for ring expansion .
Q. How are this compound derivatives characterized?
- Methodological Answer :
- Spectroscopy : Use -NMR, -NMR, and mass spectrometry (MS) to confirm molecular structures .
- X-Ray Crystallography : Essential for resolving ambiguities in fused-ring systems, as demonstrated for thieno[2,3-h][1,6]naphthyridine .
- Elemental Analysis : Validate purity and stoichiometry, particularly for novel derivatives .
Q. What biological activities are associated with this compound derivatives?
- Methodological Answer :
- Anticancer Activity : Morpholino-thieno[2,7]naphthyridines show cytotoxicity against cancer cell lines (e.g., MCF-7) via kinase inhibition assays .
- Antimicrobial Properties : Derivatives with sulfur-containing substituents exhibit broad-spectrum activity against Gram-positive bacteria and fungi .
- HIV Research : 2,6-Naphthyridine derivatives are under investigation as non-nucleoside reverse transcriptase inhibitors (NNRTIs) .
Advanced Research Questions
Q. How can contradictions in pharmacological data for this compound derivatives be resolved?
- Methodological Answer :
- Apply FINER Criteria : Ensure studies are Feasible, Interesting, Novel, Ethical, and Relevant. For example, replicate in vitro bioactivity results across multiple cell lines and animal models to address variability .
- PICO Framework : Define Population (e.g., specific cancer cell lines), Intervention (compound concentration), Comparison (positive controls like doxorubicin), and Outcomes (IC values) to standardize assays .
Q. What strategies enhance the functionalization of this compound for improved bioactivity?
- Methodological Answer :
- Suzuki-Miyaura Cross-Coupling : Introduce aryl/alkenyl groups at the 2- or 4-positions using Pd catalysts to modulate electronic properties and binding affinity .
- Substitution Reactions : Chloro or methylthio groups at reactive positions (e.g., 4-Cl) enable further derivatization via nucleophilic displacement .
- Combinatorial Libraries : Synthesize analogs with varied substituents (e.g., morpholino, trifluoromethyl) to explore SAR .
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?
- Methodological Answer :
- Systematic Substitution : Synthesize derivatives with incremental changes (e.g., electron-withdrawing vs. donating groups) and test against target enzymes (e.g., tyrosine kinases) .
- 3D-QSAR Modeling : Combine crystallographic data with molecular docking to predict binding modes and optimize substituent placement .
Q. What methodologies address low yields in cyclization steps during synthesis?
- Methodological Answer :
- Catalyst Optimization : Use Rh(I) or Pd-based catalysts to stabilize transition states in cycloadditions .
- Microwave Activation : Reduce side reactions and improve regioselectivity in ring-closing steps .
- Solvent/Temperature Control : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance Smiles rearrangement efficiency .
Q. How do computational methods aid in optimizing this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
